molecular formula C9H11F7O3 B12077682 Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

Cat. No.: B12077682
M. Wt: 300.17 g/mol
InChI Key: KMUUGVKNILRWHZ-UHFFFAOYSA-N
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Description

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common solvent used in this reaction is dichloromethane, and a base such as pyridine is often added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Hydrolysis: Butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.

    Substitution: Products depend on the nucleophile used, such as butyl amine or butyl thiol derivatives.

Scientific Research Applications

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms where fluorinated analogs are used to probe active sites.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.

    Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobic interactions. The multiple fluorine atoms create a highly stable structure that resists degradation. In biological systems, it can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
  • 2,2,2-Trifluoroethyl methacrylate

Uniqueness

Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This makes it particularly useful in applications requiring specific chemical transformations and stability.

Properties

Molecular Formula

C9H11F7O3

Molecular Weight

300.17 g/mol

IUPAC Name

butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate

InChI

InChI=1S/C9H11F7O3/c1-2-3-4-18-6(17)19-5-7(10,11)8(12,13)9(14,15)16/h2-5H2,1H3

InChI Key

KMUUGVKNILRWHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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